molecular formula C3H6O2S B12314728 3-Mercaptopropionic-2,2,3,3-d4 Acid

3-Mercaptopropionic-2,2,3,3-d4 Acid

Cat. No.: B12314728
M. Wt: 110.17 g/mol
InChI Key: DKIDEFUBRARXTE-LNLMKGTHSA-N
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Description

3-Mercaptopropionic-2,2,3,3-d4 Acid is an isotopically labeled compound, specifically deuterated, which means that certain hydrogen atoms in the molecule are replaced with deuterium. This compound is a derivative of 3-Mercaptopropionic acid, an organosulfur compound with the formula HSCD₂CD₂COOH. It is a bifunctional molecule containing both carboxylic acid and thiol groups, making it a valuable reagent in various chemical reactions and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Mercaptopropionic-2,2,3,3-d4 Acid typically involves the deuteration of 3-Mercaptopropionic acid. One common method includes the reaction of sodium acrylate with sodium hydrosulfide or sodium sulfide, followed by the addition of deuterium oxide (D₂O) to replace the hydrogen atoms with deuterium . The reaction conditions often involve controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to maximize efficiency and minimize waste. The final product is typically purified through crystallization and distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Mercaptopropionic-2,2,3,3-d4 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include disulfides, alcohols, and substituted thiol derivatives. These products are valuable intermediates in various chemical syntheses and industrial applications .

Scientific Research Applications

3-Mercaptopropionic-2,2,3,3-d4 Acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Mercaptopropionic-2,2,3,3-d4 Acid involves its interaction with specific molecular targets and pathways. For instance, it acts as a competitive inhibitor of glutamate decarboxylase, affecting neurotransmitter levels in the brain. Additionally, it inhibits fatty acid oxidation in mitochondria by interfering with long-chain acyl-CoA dehydrogenase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Mercaptopropionic-2,2,3,3-d4 Acid is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool in both academic and industrial research .

Properties

Molecular Formula

C3H6O2S

Molecular Weight

110.17 g/mol

IUPAC Name

2,2,3,3-tetradeuterio-3-sulfanylpropanoic acid

InChI

InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5)/i1D2,2D2

InChI Key

DKIDEFUBRARXTE-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])S

Canonical SMILES

C(CS)C(=O)O

Origin of Product

United States

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